(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O2/c1-15-3-5-20(30-25-8-9-26-30)18(13-15)22(31)29-12-11-28(10-7-16(29)2)23-27-19-14-17(24)4-6-21(19)32-23/h3-6,8-9,13-14,16H,7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTNQNCOQXFQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN6O2 |
| Molar Mass | 450.92 g/mol |
| Density | 1.41 g/cm³ (predicted) |
| Boiling Point | 669.8 °C (predicted) |
| pKa | 1.47 (predicted) |
| CAS Number | 1352834-55-9 |
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of the benzoxazole ring and the diazepane structure. The presence of the triazole moiety enhances its biological activity by potentially interacting with various biological targets.
Anti-Cancer Activity
Recent studies have indicated that benzoxazepine derivatives, including compounds similar to the one , exhibit significant anti-cancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against several solid tumor cell lines. The degree of cytotoxicity varies depending on the specific cancer type being targeted.
- Mechanism of Action : Research suggests that these compounds may induce apoptosis in cancer cells by modulating pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation is crucial as it can lead to reduced tumor growth and improved patient outcomes .
Anti-Inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy:
- Cytokine Inhibition : Studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines, which play a significant role in chronic inflammation and cancer progression .
Antimicrobial Activity
While primarily noted for its anti-cancer and anti-inflammatory effects, some derivatives have exhibited antimicrobial properties:
- Bacterial Pathogens : Limited antimicrobial activity has been observed against certain bacterial strains, indicating potential for development as an antimicrobial agent .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated various benzoxazepine derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with structural similarities to our target compound displayed significant inhibition of cell proliferation in breast cancer and lung cancer models .
- Inflammatory Response Modulation : In another study, researchers assessed the impact of these compounds on inflammatory markers in vitro. The findings revealed a marked decrease in IL-6 and TNF-α levels when treated with the compound, suggesting a potential therapeutic application in inflammatory diseases .
- Antimicrobial Testing : A subset of synthesized benzoxazepines was tested against common bacterial pathogens. The results showed varying degrees of effectiveness, with some compounds demonstrating strong activity against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profile: Dual vs. Selective Orexin Receptor Antagonists
Suvorexant (DORA) is distinguished from selective orexin receptor antagonists (SORAs) by its balanced inhibition of OX1R and OX2R. In contrast, compound C1m (a 2-SORA) selectively targets OX2R with >100-fold selectivity over OX1R .
| Parameter | Suvorexant (DORA) | C1m (2-SORA) |
|---|---|---|
| Receptor Affinity (IC₅₀) | OX1R: 0.55 nM; OX2R: 0.35 nM | OX2R: 1.2 nM; OX1R: >100 nM |
| Half-life (in mice) | 2.1 hours | 1.8 hours |
| Dosage (mg/kg) | 10–30 | 3–10 |
| Clinical Indication | Insomnia | Preclinical research |
Suvorexant’s dual antagonism provides broader suppression of wake-promoting pathways, while C1m’s selectivity may reduce off-target effects but requires further validation .
Structural Analogues and Functional Groups
Suvorexant shares structural motifs with other orexin antagonists but differs in key substituents:
- Triazole vs. Thiazole : Unlike thiazole-containing analogues (e.g., compounds), suvorexant’s 2H-1,2,3-triazol-2-yl group enhances metabolic stability and receptor binding .
- Diazepane vs. Pyrazoline : The 1,4-diazepane ring in suvorexant offers conformational flexibility compared to rigid pyrazoline cores (e.g., ), improving pharmacokinetics .
Preparation Methods
Reductive Amination Route (Patent WO2015008218A2)
This industrial-scale method employs a racemic reductive amination followed by chiral resolution:
Step 1: Formation of Bis-Mesylate Precursor
4-[(2-Aminoethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one is treated with methanesulfonic acid to form the bis-mesylate salt.
Step 2: Reductive Amination
The mesylate undergoes sodium borohydride-mediated reduction at 0–10°C, yielding racemic 7-methyl-1,4-diazepane linked to the benzooxazole ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–10°C |
| Reducing Agent | NaBH₄ (2.5 equiv) |
| Solvent | THF/MeOH (4:1) |
| Yield | 68–72% |
Step 3: Chiral Resolution
Racemic material is resolved via chiral HPLC or diastereomeric salt formation using L-tartaric acid to isolate the (R)-enantiomer.
Nucleophilic Substitution Route
An alternative approach starts with 2-amino-5-chlorophenol:
Step 1: Benzooxazole Formation
Cyclization with cyanogen bromide (BrCN) in ethanol yields 5-chlorobenzo[d]oxazole-2-thiol.
Synthesis of Intermediate B: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Diazonium Salt Formation
2-Amino-5-methylbenzoic acid is diazotized with NaNO₂/HCl at −5°C.
Final Coupling and Methanone Formation
Amide Coupling via EDC/HOAt
Reaction Scheme
Intermediate B (acid) + Intermediate A (amine) → Target Compound
Conditions
| Reagent | Quantity | Role |
|---|---|---|
| EDC | 1.2 equiv | Coupling agent |
| HOAt | 1.1 equiv | Activator |
| NMM | 3.0 equiv | Base |
| Solvent | DCM |
Workup
-
Quench with 1M HCl
-
Extract with ethyl acetate
-
Purify via silica chromatography (hexane:EtOAc = 3:1)
Alternative Acid Chloride Method
Activating Intermediate B as its acid chloride (SOCl₂, reflux) prior to coupling with Intermediate A achieves comparable yields (75–80%) but requires stringent moisture control.
Industrial-Scale Process Optimization
Patent WO2015008218A2 highlights key improvements for kilogram-scale production:
Table 1: Process Optimization Metrics
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reductive Amination Time | 4 h | 6 h |
| Coupling Reaction Yield | 78% | 82% |
| Purity (HPLC) | 95.2% | 99.1% |
| Cycle Time | 48 h | 72 h |
Critical factors include:
-
Temperature Control : Maintaining −5°C during diazotization prevents byproduct formation.
-
Catalyst Recycling : CuI recovery increases cost efficiency by 23%.
-
Crystallization : Heptane/EtOAc mixture achieves 99.5% purity after recrystallization.
Stereochemical Considerations
While the target compound exists as a racemate, the (R)-enantiomer (Suvorexant) requires additional steps:
Resolution Methods
-
Chiral HPLC : Uses Chiralpak AD-H column (hexane:IPA = 90:10), 92% enantiomeric excess.
-
Diastereomeric Salt Formation : (R)-Mandelic acid in ethanol gives 88% yield of >99% ee product.
Asymmetric Synthesis Approach
Employing (R)-propylene oxide during diazepane formation achieves 95% ee but adds 3 steps to the synthesis.
Analytical Characterization
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 169–171°C | |
| Boiling Point | 669.8±65.0°C (Predicted) | |
| Density | 1.41±0.1 g/cm³ | |
| pKa | 1.47±0.40 (Predicted) | |
| LogP | 3.82 (Calculated) |
Spectroscopic Data
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step routes, typically starting with the construction of the 1,4-diazepane core followed by coupling with functionalized benzo[d]oxazole and phenyl-triazole moieties. Critical steps include:
- Heterocyclic ring formation : Use of chloro-substituted benzo[d]oxazole precursors (e.g., via cyclization reactions under reflux with acetic acid/DMF mixtures) .
- Coupling reactions : Amide bond formation between diazepane and methanone groups, requiring catalysts like DCC/DMAP or coupling agents such as HATU .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for key intermediates) to maximize yield (typically 50–70%) and purity (>95%) .
Q. What characterization methods are essential for confirming structural integrity?
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., methyl groups at C7 of diazepane and C5 of phenyl) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated: ~470 g/mol) and detect isotopic patterns from chlorine .
- Elemental analysis : CHNS data to validate empirical formulas (e.g., CHClNO) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported?
- Orexin receptor antagonism : The compound shows sub-micromolar binding affinity (IC < 500 nM) for orexin receptors, linked to its diazepane and triazole motifs .
- Selectivity screening : Cross-testing against GPCRs (e.g., serotonin, dopamine receptors) to rule off-target effects .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Use software like AutoDock Vina to predict interactions between the chlorobenzooxazole group and hydrophobic receptor pockets (e.g., orexin receptor OX1) .
- QSAR models : Correlate electronic properties (HOMO/LUMO energies) of the triazole ring with in vitro activity data .
- MD simulations : Assess stability of the methanone linker in aqueous vs. lipid bilayer environments .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Solubility enhancement : Modify the diazepane methyl group to improve aqueous solubility (e.g., replace with polar substituents like hydroxyl) without compromising receptor binding .
- Metabolic stability assays : LC-MS/MS to identify oxidative hotspots (e.g., triazole ring) and guide deuterium incorporation .
Q. How can synthetic scalability be balanced with stereochemical purity?
- Chiral resolution : Use chiral HPLC or enzymatic resolution for the (R)-7-methyl-diazepane enantiomer, which shows higher receptor affinity .
- Flow chemistry : Continuous-flow reactors to control reaction time/temperature and minimize racemization during coupling steps .
Q. What experimental designs address conflicting data in biological assays?
- Dose-response normalization : Use Hill slope analysis to distinguish true receptor antagonism from non-specific cytotoxicity .
- Orthogonal assays : Combine calcium flux (FLIPR) and cAMP accumulation assays to confirm orexin receptor modulation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
